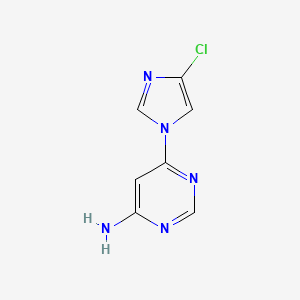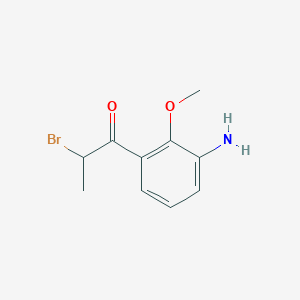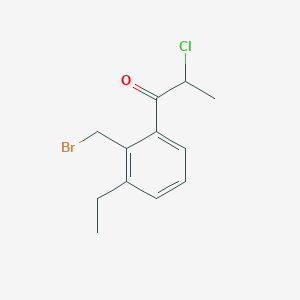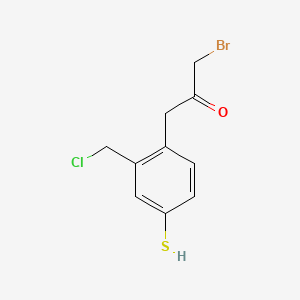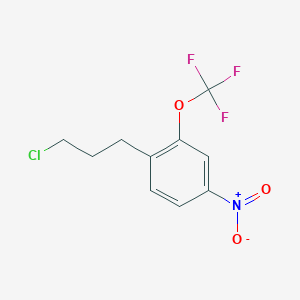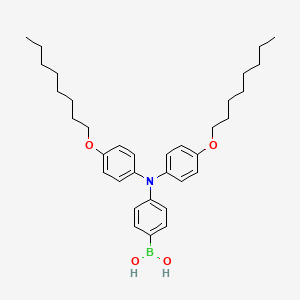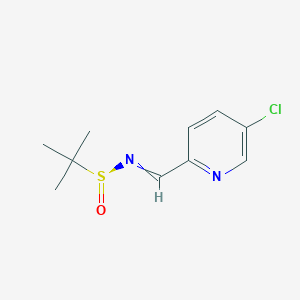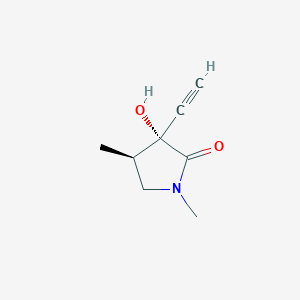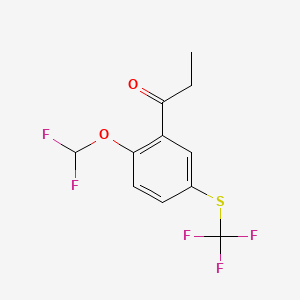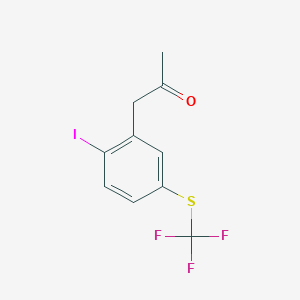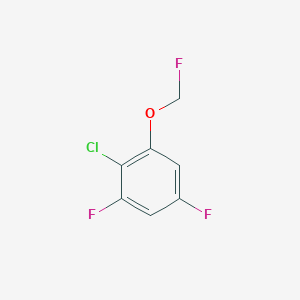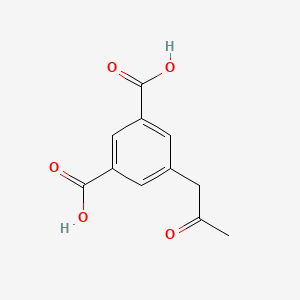![molecular formula C9H9ClN2O2S B14048721 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a chlorine atom and an ethylsulfonyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves the introduction of the ethylsulfonyl group and the chlorine atom onto the benzimidazole ring. One common method is the reaction of 2-chlorobenzimidazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzimidazoles.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
科学研究应用
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole depends on its specific biological target. In general, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity. The chlorine and ethylsulfonyl groups can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
2-chloro-1H-benzo[d]imidazole: Lacks the ethylsulfonyl group, which can affect its biological activity and chemical properties.
5-(ethylsulfonyl)-1H-benzo[d]imidazole: Lacks the chlorine atom, which can influence its reactivity and interactions with biological targets.
2-chloro-5-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can alter its chemical and biological properties.
Uniqueness
The presence of both the chlorine atom and the ethylsulfonyl group in 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives. These functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H9ClN2O2S |
|---|---|
分子量 |
244.70 g/mol |
IUPAC 名称 |
2-chloro-6-ethylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9ClN2O2S/c1-2-15(13,14)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H,11,12) |
InChI 键 |
VZHZKDCDDCPZPF-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


